molecular formula C14H18N2O2 B13327055 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid

Cat. No.: B13327055
M. Wt: 246.30 g/mol
InChI Key: UXQFLKGRYSZDAA-UHFFFAOYSA-N
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Description

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both a spirocyclic amine and a benzoic acid moiety in its structure makes it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core is formed by reacting a suitable diamine with a ketone under acidic conditions to yield the spirocyclic amine.

    Alkylation: The spirocyclic amine is then alkylated using a benzyl halide to introduce the benzoic acid moiety.

    Oxidation: The final step involves the oxidation of the benzyl group to form the benzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be further oxidized to form derivatives such as benzoyl chloride.

    Reduction: The spirocyclic amine can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Benzoyl chloride and other carboxylic acid derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Nitrobenzoic acid, sulfonic acid derivatives, etc.

Scientific Research Applications

4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid involves its interaction with specific molecular targets. The spirocyclic amine can interact with biological receptors, potentially modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Methyl-2,6-diazaspiro[33]heptan-2-yl)methyl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

4-[(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl]benzoic acid

InChI

InChI=1S/C14H18N2O2/c1-15-7-14(8-15)9-16(10-14)6-11-2-4-12(5-3-11)13(17)18/h2-5H,6-10H2,1H3,(H,17,18)

InChI Key

UXQFLKGRYSZDAA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CN(C2)CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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